![molecular formula C16H19FN2O3S B5492122 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane](/img/structure/B5492122.png)
1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane
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Overview
Description
1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane, also known as SM-934, is a synthetic compound that has shown promising results in scientific research. It belongs to the class of azepane compounds and has been found to have potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane involves the modulation of the immune system. It can regulate the production of cytokines and chemokines, which are involved in the immune response. It can also inhibit the activation of immune cells, such as T cells and B cells. 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane can also inhibit the activation of the NF-κB signaling pathway, which is involved in the inflammation process.
Biochemical and Physiological Effects
1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane has been found to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It can also increase the production of anti-inflammatory cytokines, such as IL-10. 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane can reduce the infiltration of immune cells into the affected tissues and can reduce tissue damage. It can also inhibit the proliferation and migration of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane is its specificity for the immune system. It can selectively target immune cells and modulate their function. It also has a good safety profile and has shown no toxicity in animal studies. However, one of the limitations of 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane is its solubility in water. It is not very soluble in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane. One of the directions is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to optimize its formulation to improve its solubility and bioavailability. The development of novel delivery systems, such as nanoparticles, can also improve its efficacy and specificity. Further studies are also needed to understand its mechanism of action in more detail and to identify potential targets for drug development.
Conclusion
In conclusion, 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane is a promising compound that has shown potential therapeutic applications in various diseases. Its immunomodulatory and anti-inflammatory effects make it a promising candidate for the treatment of autoimmune and inflammatory diseases. Its anti-tumor effects also make it a potential candidate for cancer therapy. Further studies are needed to fully understand its mechanism of action and to develop it into a clinically useful drug.
Synthesis Methods
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane involves several steps, including the reaction of 4-fluorobenzenesulfonyl chloride with 2-amino-5-methylisoxazole, followed by the reaction with 6-aminocaproic acid. The final product is obtained after purification and crystallization. The synthesis method has been optimized to obtain high yields and purity of the product.
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane has been studied extensively for its potential therapeutic applications in various diseases, including autoimmune diseases, inflammatory diseases, and cancer. It has been found to have immunomodulatory and anti-inflammatory effects, which can help in the treatment of autoimmune and inflammatory diseases. It also has anti-tumor effects and can inhibit the growth of cancer cells.
properties
IUPAC Name |
3-[1-(4-fluorophenyl)sulfonylazepan-2-yl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-12-11-15(18-22-12)16-5-3-2-4-10-19(16)23(20,21)14-8-6-13(17)7-9-14/h6-9,11,16H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMJNLNXXWHRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane |
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